5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine and related compounds typically involves multi-step organic synthesis routes. These routes may include halogenation, nucleophilic substitution, and coupling reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been utilized to synthesize novel pyridine derivatives, indicating a possible pathway for synthesizing compounds like 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine (Ahmad et al., 2017).
Molecular Structure Analysis
X-ray diffraction and computational studies provide insights into the molecular structure of pyridine and tetrazole derivatives. These studies reveal the geometrical configuration, bond lengths, and angles, contributing to understanding the compound's reactivity and interaction with other molecules. For instance, the crystal and molecular structure investigation of related compounds showcases the importance of intermolecular interactions and the influence of substituents on the molecular conformation (Rodi et al., 2013).
Chemical Reactions and Properties
5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine can participate in various chemical reactions, including nucleophilic substitution and coupling reactions, due to the presence of reactive sites such as the bromo group and the tetrazole ring. These reactions are crucial for further functionalization and the synthesis of complex molecules for potential applications in materials science and as pharmaceutical intermediates.
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystalline structure, are determined by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its application in synthesis and material science.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the functional groups present in the molecule. The tetrazole ring, for instance, is known for its aromaticity and nitrogen content, which can significantly impact the compound's reactivity and interaction with metals and other organic molecules.
References
- (Ahmad et al., 2017): Ahmad, G., Rasool, N., Ikram, H., Khan, S. G., Mahmood, T., Ayub, K., Zubair, M., Al-Zahrani, E. J., Rana, U. A., Akhtar, M., & Alitheen, N. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
- (Rodi et al., 2013): Rodi, Y., Luis, S., Martí, I., Martí‐Centelles, V., & Ouzidan, Y. (2013). Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. Journal of Chemistry.
Scientific Research Applications
1. Crystallography
- Method : The crystal structure of the compound was determined using X-ray diffraction. The crystal is orthorhombic, with dimensions a = 12.3735 (8) Å, b = 20.8690 (11) Å, c = 6.8385 (6) Å, and volume V = 1765.9 (2) ų .
- Results : The study provided detailed information about the atomic coordinates and displacement parameters of the compound .
2. Synthesis of Indole Derivatives
- Application : The compound could potentially be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
3. Click Chemistry
- Application : Tetrazole and its derivatives, which could potentially include “5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine”, play a very important role in medicinal and pharmaceutical applications .
- Method : The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
- Results : The outcomes of this potential application are not specified in the source .
3. Click Chemistry
- Application : Tetrazole and its derivatives, which could potentially include “5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine”, play a very important role in medicinal and pharmaceutical applications .
- Method : The synthesis of tetrazole derivatives can be approached in ecofriendly approaches such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
- Results : The outcomes of this potential application are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-(1-methyltetrazol-5-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5/c1-13-7(10-11-12-13)6-3-2-5(8)4-9-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAPIVPDZNDDQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634146 | |
Record name | 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine | |
CAS RN |
380380-63-2 | |
Record name | 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380380-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 380380-63-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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